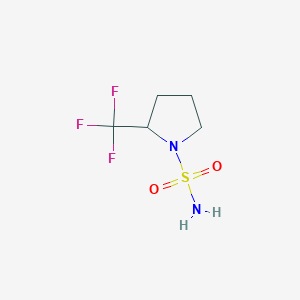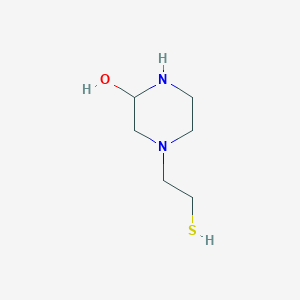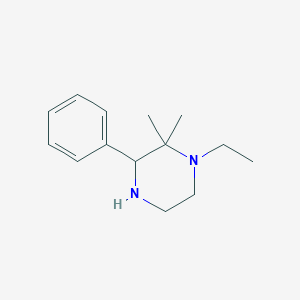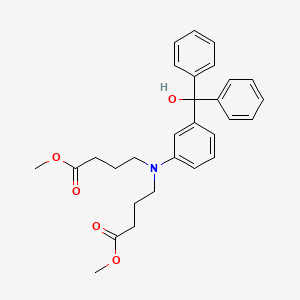![molecular formula C47H84Br2N6O14 B13104901 18-[[5-[3-[2-[2-[3-[2-[2-[[(2S)-2,5-bis[(2-bromoacetyl)amino]pentanoyl]amino]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]amino]-18-oxooctadecanoic acid](/img/structure/B13104901.png)
18-[[5-[3-[2-[2-[3-[2-[2-[[(2S)-2,5-bis[(2-bromoacetyl)amino]pentanoyl]amino]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]amino]-18-oxooctadecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
18-[[5-[3-[2-[2-[3-[2-[2-[[(2S)-2,5-bis[(2-bromoacetyl)amino]pentanoyl]amino]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]amino]-18-oxooctadecanoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amides, ethers, and carboxylic acids. Its unique configuration makes it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 18-[[5-[3-[2-[2-[3-[2-[2-[[(2S)-2,5-bis[(2-bromoacetyl)amino]pentanoyl]amino]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]amino]-18-oxooctadecanoic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the sequential addition of functional groups. Key steps include:
Formation of the core structure: This involves the reaction of a suitable starting material with reagents such as bromine and acetic acid to introduce the bromoacetyl groups.
Addition of amide groups:
Ether formation: The ether linkages are formed by reacting the intermediate with ethylene glycol or similar reagents.
Final assembly: The final compound is assembled by coupling the intermediate structures under specific conditions, such as the use of coupling agents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
18-[[5-[3-[2-[2-[3-[2-[2-[[(2S)-2,5-bis[(2-bromoacetyl)amino]pentanoyl]amino]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]amino]-18-oxooctadecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The bromoacetyl groups can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thiols, amines, polar solvents, and controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
18-[[5-[3-[2-[2-[3-[2-[2-[[(2S)-2,5-bis[(2-bromoacetyl)amino]pentanoyl]amino]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]amino]-18-oxooctadecanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful for studying biological pathways.
Medicine: Explored for its potential therapeutic properties. Its complex structure may allow it to interact with multiple biological targets, making it a candidate for drug development.
Industry: Used in the development of advanced materials. Its functional groups can be modified to create materials with specific properties, such as enhanced strength or conductivity.
作用機序
The mechanism of action of 18-[[5-[3-[2-[2-[3-[2-[2-[[(2S)-2,5-bis[(2-bromoacetyl)amino]pentanoyl]amino]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]amino]-18-oxooctadecanoic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as:
Binding to enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Modulation of signaling pathways: It may interact with receptors or other signaling molecules, leading to changes in cellular signaling pathways.
Alteration of membrane properties: The compound’s amphiphilic nature allows it to interact with cell membranes, potentially altering their properties and affecting cellular functions.
類似化合物との比較
18-[[5-[3-[2-[2-[3-[2-[2-[[(2S)-2,5-bis[(2-bromoacetyl)amino]pentanoyl]amino]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]amino]-18-oxooctadecanoic acid can be compared with other similar compounds, such as:
18-[[5-[3-[2-[2-[3-[2-[2-[[(2S)-2,5-bis[(2-chloroacetyl)amino]pentanoyl]amino]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]amino]-18-oxooctadecanoic acid: This compound has chloroacetyl groups instead of bromoacetyl groups, leading to different reactivity and properties.
18-[[5-[3-[2-[2-[3-[2-[2-[[(2S)-2,5-bis[(2-acetyl)amino]pentanoyl]amino]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]amino]-18-oxooctadecanoic acid:
特性
分子式 |
C47H84Br2N6O14 |
|---|---|
分子量 |
1117.0 g/mol |
IUPAC名 |
18-[[5-[3-[2-[2-[3-[2-[2-[[(2S)-2,5-bis[(2-bromoacetyl)amino]pentanoyl]amino]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]amino]-18-oxooctadecanoic acid |
InChI |
InChI=1S/C47H84Br2N6O14/c48-36-43(59)51-25-17-19-38(54-44(60)37-49)46(63)53-27-31-69-35-33-67-29-23-41(57)52-26-30-68-34-32-66-28-22-40(56)50-24-16-15-18-39(47(64)65)55-42(58)20-13-11-9-7-5-3-1-2-4-6-8-10-12-14-21-45(61)62/h38-39H,1-37H2,(H,50,56)(H,51,59)(H,52,57)(H,53,63)(H,54,60)(H,55,58)(H,61,62)(H,64,65)/t38-,39?/m0/s1 |
InChIキー |
IULJQHRDLKBCOH-SQTCDLSVSA-N |
異性体SMILES |
C(CCCCCCCCC(=O)O)CCCCCCCC(=O)NC(CCCCNC(=O)CCOCCOCCNC(=O)CCOCCOCCNC(=O)[C@H](CCCNC(=O)CBr)NC(=O)CBr)C(=O)O |
正規SMILES |
C(CCCCCCCCC(=O)O)CCCCCCCC(=O)NC(CCCCNC(=O)CCOCCOCCNC(=O)CCOCCOCCNC(=O)C(CCCNC(=O)CBr)NC(=O)CBr)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


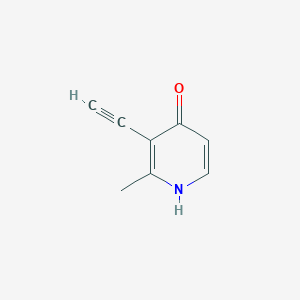
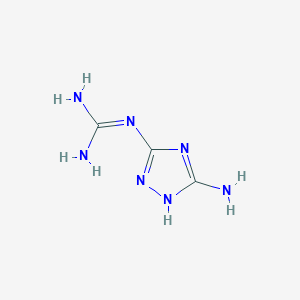

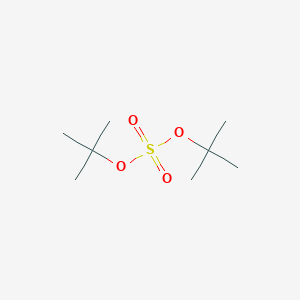
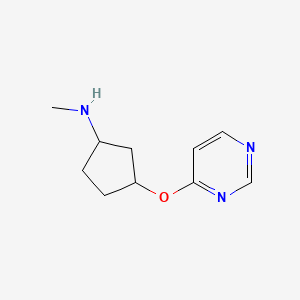
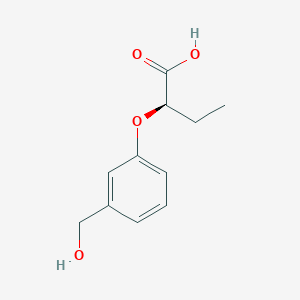


![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine)](/img/structure/B13104884.png)

